Cas no 873792-52-0 (5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl)

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl structure
873792-52-0 structure
Product Name:5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
CAS-Nr.:873792-52-0
MF:C12H6Br2I2
MW:563.792986392975
CID:1090209
PubChem ID:59524172
Update Time:2024-10-26

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
    • 4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene
    • 5,5′-Dibromo-2,2′-diiodo-1,1′-biphenyl (ACI)
    • YSCK0787
    • SCHEMBL2209625
    • DTXSID00732314
    • 873792-52-0
    • 1,1'-Biphenyl, 5,5'-dibromo-2,2'-diiodo-
    • Inchi: 1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
    • InChI-Schlüssel: UQVSXZJWEBEYQC-UHFFFAOYSA-N
    • Lächelt: BrC1C=C(C2C(I)=CC=C(Br)C=2)C(I)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 563.69052g/mol
  • Monoisotopenmasse: 561.69257g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 213
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topologische Polaroberfläche: 0Ų

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019115571-1g
5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
873792-52-0 95%
1g
$502.44 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1690459-1g
5,5′-Dibromo-2,2′-diiodo-1,1′-biphenyl
873792-52-0 98%
1g
¥4900.00 2024-04-27

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
1.2 Reagents: Iodine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Bromine Catalysts: Iron Solvents: Chloroform ;  overnight, 50 °C; 50 °C → rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Photophysical properties and optical power limiting ability of Pt(II) polyynes bearing fluorene-type ligands with ethynyl units at different positions
Tian, Zhuanzhuan; et al, Journal of Organometallic Chemistry, 2019, 895, 28-36

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ,  Water ;  4 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
2.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
2.2 1 h, 0 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Hexane ;  overnight, rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
4.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
4.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
4.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Referenz
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Chloroform ;  24 h, 50 °C
Referenz
Poly(9,9-dialkyl-3,6-dibenzosilole)-a high energy gap host for phosphorescent light emitting devices
Chan, Khai Leok; et al, Chemical Communications (Cambridge, 2005, (46), 5766-5768

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
1.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Referenz
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Hexane ;  overnight, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
2.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
2.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
2.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Referenz
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
1.2 1 h, 0 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Hexane ;  overnight, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
3.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
3.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
3.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Referenz
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Raw materials

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Preparation Products

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